Dimethyl anilino(phenyl)propanedioate, also known as dimethyl 2-[anilino(phenyl)methyl]propanedioate, is an organic compound characterized by its complex structure and diverse chemical properties. This compound belongs to the class of malonates, which are esters derived from malonic acid. The molecular formula for this compound is , and its molecular weight is approximately 313.3 g/mol. It is primarily used as an intermediate in organic synthesis and has applications in various scientific fields.
Dimethyl anilino(phenyl)propanedioate is synthesized from simpler organic compounds through various chemical reactions. It falls under the category of malonate derivatives, which are widely utilized in organic chemistry due to their reactivity and ability to form complex structures. The compound is classified as an ester due to the presence of ester functional groups in its molecular structure, specifically derived from dimethyl malonate and aniline derivatives.
The synthesis of dimethyl anilino(phenyl)propanedioate typically involves a multi-step process:
Dimethyl anilino(phenyl)propanedioate features a complex structure with multiple functional groups:
COC(=O)C(C(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)OC
The structural analysis reveals that the compound contains both ester and amine functional groups, which contribute to its unique chemical properties and reactivity.
Dimethyl anilino(phenyl)propanedioate can participate in several chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed from these reactions, allowing for a range of synthetic applications.
The mechanism by which dimethyl anilino(phenyl)propanedioate exerts its effects involves interactions with various molecular targets. The ester and amine groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. This mechanism plays a crucial role in its applications in enzyme inhibition and modulation of biochemical processes .
The compound's stability and reactivity make it suitable for various synthetic applications in organic chemistry.
Dimethyl anilino(phenyl)propanedioate has several significant applications:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: